6-Bromo-2-chloro-1,7-naphthyridine
Overview
Description
6-Bromo-2-chloro-1,7-naphthyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a naphthyridine ring structure. This compound is part of the naphthyridine family, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-1,7-naphthyridine typically involves multi-step organic reactions starting from simpler precursors. One common method is the cyclization of 2-chloro-6-bromopyridine derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and high temperatures to facilitate the formation of the naphthyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-1,7-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the bromine or chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as naphthyridine-1,7-dione.
Reduction Products: Reduced amines or other reduced forms.
Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-2-chloro-1,7-naphthyridine has found applications in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2-chloro-1,7-naphthyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits pathways related to cell division and apoptosis.
Comparison with Similar Compounds
6-Bromo-2-chloro-1,8-naphthyridine
7-Bromo-2-chloro-1,6-naphthyridine
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Properties
IUPAC Name |
6-bromo-2-chloro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-3-5-1-2-8(10)12-6(5)4-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJHTIMHODYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CN=C(C=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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